molecular formula C10H13N5O2 B1670502 2',3'-Dideoxyadenosine CAS No. 4097-22-7

2',3'-Dideoxyadenosine

Cat. No. B1670502
CAS RN: 4097-22-7
M. Wt: 235.24 g/mol
InChI Key: WVXRAFOPTSTNLL-NKWVEPMBSA-N
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Description

2',3'-dideoxyadenosine is a purine 2',3'-dideoxyribonucleoside in which the nucleobase component is specified as adenine. It has a role as an EC 4.6.1.1 (adenylate cyclase) inhibitor and an EC 3.5.4.4 (adenosine deaminase) inhibitor. It is a purine 2',3'-dideoxyribonucleoside and a member of adenosines.
Dideoxyadenosine is a prodrug form of didanosine, a nucleoside reverse transcriptase inhibitor analog of adenosine.
2' ,3' -dideoxyadenosine is an off-white powder. (NTP, 1992)

Scientific Research Applications

Antiviral Activity and Therapeutic Potential in HIV Infection

2',3'-Dideoxyadenosine, identified in research as didanosine, has been observed for its antiviral activity, particularly in the context of human immunodeficiency virus (HIV) infection. Studies have detailed its mechanism of action, which involves intracellular conversion to its active triphosphate metabolite. This metabolite inhibits viral reverse transcriptase and terminates proviral DNA, leading to virustatic inhibition of actively replicating HIV at clinically relevant concentrations. Initial phase I studies indicated beneficial effects on surrogate markers of clinical efficacy and improved clinical manifestations of HIV infection, with significant survival rates observed in patients with acquired immune deficiency syndrome (AIDS) and AIDS-related complex (ARC). Despite these promising results, the impact of didanosine on clinical end-points like disease progression and survival, as well as its combination with other antiviral agents, remains to be fully established (Faulds & Brogden, 1992).

Cellular Pharmacology, Structure-Activity Relationships, and Pharmacokinetics of Anti-HIV Nucleoside Analogs

Further research has focused on the development and optimization of anti-HIV nucleoside analogs, including 2',3'-dideoxynucleoside analogs. These studies have reviewed a broad spectrum of anti-HIV nucleoside analogs targeted at HIV reverse transcriptase, highlighting their structure-activity relationships, cellular pharmacology, and pharmacokinetics. The review pointed out the promise of several antiviral agents in the treatment of AIDS, emphasizing the need for continued research to harness their full therapeutic potential (Tan, Chu, & Boudinot, 1999).

Mechanistic Insights from Fluorine Substitution on Nucleotide Analogs

The review on the mechanistic consequences of fluorine substitution on cytidine nucleotide analogs sheds light on the nuanced effects such modifications have on antiviral activity and toxicity patterns. Specifically, the research discusses the impact of fluorine at different positions of nucleotide analogs, providing valuable insights for the development of more effective antiviral agents with enhanced potency and selectivity against HIV-1. This highlights the importance of small molecular modifications in significantly altering the efficacy and safety profile of nucleoside analogs (Ray et al., 2003).

properties

IUPAC Name

[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol
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InChI

InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXRAFOPTSTNLL-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N
Source PubChem
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Molecular Formula

C10H13N5O2
Record name 2',3'-DIDEOXYADENOSINE
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DSSTOX Substance ID

DTXSID2023771
Record name 2',3'-Dideoxyadenosine
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Molecular Weight

235.24 g/mol
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Physical Description

2',3'-dideoxyadenosine is an off-white powder. (NTP, 1992)
Record name 2',3'-DIDEOXYADENOSINE
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), H2O 3.4-5.1 (mg/mL), Buffer, pH4 4.8-9.6 (mg/mL), Buffer, pH9 3.2-4.8 (mg/mL), EtOH 1.6-2.0 (mg/mL), DMA 2.6-3.4 (mg/mL), DMSO 3.3-5.0 (mg/mL), CHCL3 < 0.7 (mg/mL), EtOAc < 0.7 (mg/mL), t-BuOH < 0.7 (mg/mL)
Record name 2',3'-DIDEOXYADENOSINE
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Record name DIDEOXYADENOSINE
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Product Name

2',3'-Dideoxyadenosine

CAS RN

4097-22-7
Record name 2',3'-DIDEOXYADENOSINE
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Record name Dideoxyadenosine
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Record name Dideoxyadenosine
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Record name 2',3'-Dideoxyadenosine
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Record name DIDEOXYADENOSINE
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Melting Point

358 to 363 °F (NTP, 1992)
Record name 2',3'-DIDEOXYADENOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',3'-Dideoxyadenosine
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Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
3,120
Citations
MJ Robins, RK Robins - Journal of the American Chemical …, 1964 - ACS Publications
Sir: We wish to report the first preparation of the unusual purine nucleoside 2', 3'-dideoxyadenosine (IV). The present synthesis utilizes the first recorded successful acidic removal of the …
Number of citations: 68 pubs.acs.org
YCJ Chen, F Hansske, KD Janda… - The Journal of Organic …, 1991 - ACS Publications
Treatment of 9-(dD-arabinofuranosyl) adenine (1) with triphenylphosphineand diethyl azodicarboxylate gave 9-(2, 3-anhydro-/3-D-lyxofuranosyl) adenine (2). Treatmentof 2 with lithium …
Number of citations: 25 pubs.acs.org
H Shirae, K Kobayashi, H Shiragami, Y Irie… - Applied and …, 1989 - Am Soc Microbiol
A novel microbial method for the production of 2',3'-dideoxynucleosides by transdideoxyribosylation has been developed. By screening microorganisms producing 2',3'-…
Number of citations: 32 journals.asm.org
L Toji, SS Cohen - Proceedings of the National Academy of …, 1969 - National Acad Sciences
The nucleoside 2′,3′-dideoxyadenosine is lethal to E. coli and blocks DNA synthesis irreversibly. The hypothesis that a derived dideoxynucleoside triphosphate is incorporated …
Number of citations: 60 www.pnas.org
J Balzarini, J Kruining, O Wedgwood, C Pannecouque… - FEBS letters, 1997 - Elsevier
2′,3′-Dideoxyadenosine (ddA), 2′,3′-didehydro-2′,3′-dideoxyadenosine (d4A) and their lipophilic 5′-monophosphate triester (aryloxyphosphoramidate) prodrugs were …
Number of citations: 88 www.sciencedirect.com
NR Hartman, R Yarchoan, JM Pluda… - Clinical …, 1990 - Wiley Online Library
This article describes the pharmacokinetics of 2′,3′‐dideoxyadenosine (ddA) and 2′,3′‐dideoxyinosine (ddI) as determined during phase I clinical trials in patients with acquired …
Number of citations: 171 ascpt.onlinelibrary.wiley.com
A Rosowsky, VC Solan, JG Sodroski… - Journal of medicinal …, 1989 - ACS Publications
2-Chloro-3'-deoxyadenosine (2-chlorocordycepin), 2-chloro-2', 3'-dideoxyadenosine (2-ClddAdo), and 2-chloro-2', 3'-didehydro-2,, 3'-dideoxyadenosine (2-ClddeAdo) were synthesized …
Number of citations: 38 pubs.acs.org
MM Mansuri, JE Starrett Jr, JA Wos… - The Journal of …, 1989 - ACS Publications
The 2', 3'-unsaturated thymidine and cytidine analogues 2 and 3, respectively, 2', 3'-dideoxycytidine (4), and 2', 3'-dideoxyadenosine (5) have beenshown to be active in vitro against …
Number of citations: 133 pubs.acs.org
SM El Dareer, KF Tillery, JR Kalin, DL Hill - Investigational new drugs, 1989 - Springer
Mice were dosed with [ 3 H]2′,3′-dideoxyadenosine ([ 3 H]ddA) in three procedures: intravenously, intraperitoneally, and interperitoneally following a dose of 2′ -deoxycoformycin (…
Number of citations: 14 link.springer.com
J Balzarini, MJ Robins, R Zou, P Herdewijn… - Biochemical and …, 1987 - Elsevier
The 2′,3′-dideoxyriboside of 2,6-diaminopurine (ddDAPR) and its 2′,3′-didehydro derivative (ddeDAPR) are poor substrates for adenosine deaminase (ADA) but potent inhibitors …
Number of citations: 26 www.sciencedirect.com

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